3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid
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Overview
Description
3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,4-oxazepane ring, which is further substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid typically involves the following steps:
Formation of the 1,4-oxazepane ring: This can be achieved through the cyclization of appropriate amino alcohols with dihalides under basic conditions.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the benzoic acid moiety: This step involves the coupling of the 1,4-oxazepane derivative with a benzoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxylic acid group can react with amines to form amides using coupling agents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to remove the tert-butoxycarbonyl group.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used.
Amidation: Amines and coupling agents like EDCI and DMAP are used.
Major Products
Hydrolysis: Free amine derivative.
Esterification: Ester derivatives.
Amidation: Amide derivatives.
Scientific Research Applications
3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be used in drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect functional groups during synthetic transformations, which can be removed under specific conditions to reveal the active moiety.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid: Features a benzoic acid moiety and a tert-butoxycarbonyl-protected 1,4-oxazepane ring.
4-(Tert-butoxycarbonyl)benzoic acid: Lacks the 1,4-oxazepane ring but contains the benzoic acid and tert-butoxycarbonyl groups.
1,4-Oxazepane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
This compound is unique due to the combination of the benzoic acid moiety, the 1,4-oxazepane ring, and the tert-butoxycarbonyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-5-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-10-22-9-7-14(18)12-5-4-6-13(11-12)15(19)20/h4-6,11,14H,7-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHWYHINWVUKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCCC1C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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